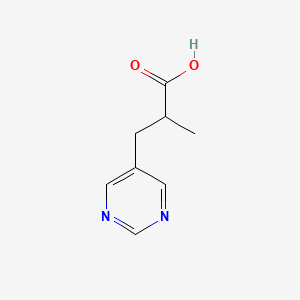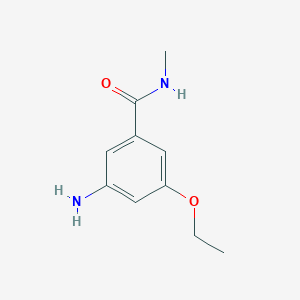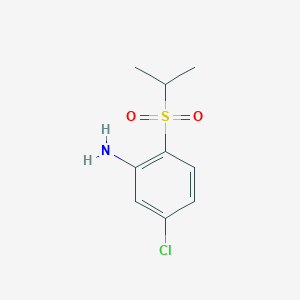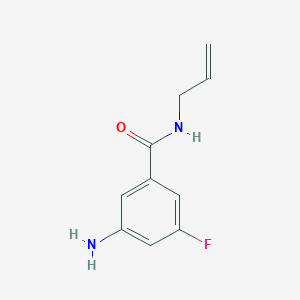![molecular formula C11H14ClN3O3 B1406045 5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine CAS No. 1500423-05-1](/img/structure/B1406045.png)
5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine
Overview
Description
“5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine” is a complex organic compound. It’s a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Protodeboronation of pinacol boronic esters is a method used in the synthesis of such compounds . Reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .Molecular Structure Analysis
The molecular structure of “5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine” is complex due to the presence of multiple functional groups. The piperidine ring is a key structural feature, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Scientific Research Applications
Nitration and Substitution in Pyridine Derivatives
Bissell and Swansiger (1987) reported on the nitration of 3,5-disubstituted pyridine N-oxides, specifically focusing on the preparation of 3-chloro-5-methoxypyridine N-oxide and its subsequent nitration to yield products such as 5-chloro-3-methoxy-2-nitro-pyridine N-oxide. They also discussed the removal of various substituents through base hydrolysis, which is relevant for understanding the reactivity and potential transformations of pyridine derivatives (Bissell & Swansiger, 1987).
Nucleophilic Substitutions in Pyridine Rings
Hamed (1997) explored the kinetics of reactions involving 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine with piperidine and morpholine in different solvents, providing insight into the reaction dynamics and the influence of steric hindrance and structural stability on substitution reactions. This study is significant for understanding the reactivity patterns and potential applications of pyridine derivatives in various chemical contexts (Hamed, 1997).
Structural and Spectroscopic Analysis
Cabezas et al. (1988) conducted a comprehensive structural and spectroscopic study on N-(8-isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide. They determined the crystal and molecular structures using various techniques, including X-ray diffraction, IR, and NMR methods. The study revealed specific conformations and structural characteristics of pyrrolidine and piperidine rings, contributing to a deeper understanding of the structural attributes of pyridine derivatives (Cabezas et al., 1988).
Insecticidal Properties of Pyridine Derivatives
Bakhite et al. (2014) investigated the insecticidal properties of various pyridine derivatives, including their synthesis, toxicity, and bioassay results. The study highlighted the potential of these derivatives in agricultural applications, particularly in controlling pests like the cowpea aphid, Aphis craccivora Koch. The results indicated significant aphidicidal activities of certain compounds, demonstrating the practical applications of pyridine derivatives in pest management (Bakhite et al., 2014).
Future Directions
The future directions in the research and development of piperidine derivatives like “5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine” could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This could potentially lead to the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
5-chloro-3-nitro-2-(piperidin-3-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c12-9-4-10(15(16)17)11(14-6-9)18-7-8-2-1-3-13-5-8/h4,6,8,13H,1-3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGCGJLDLHNRJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



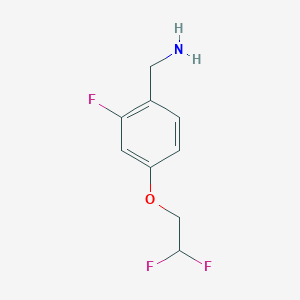
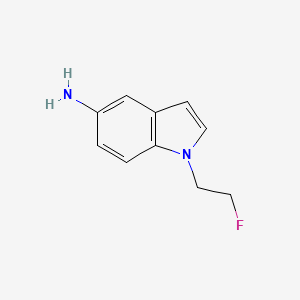
![2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine](/img/structure/B1405964.png)
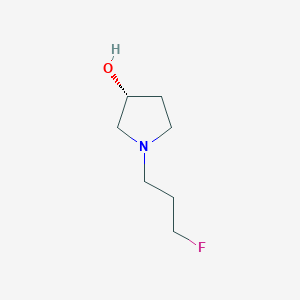
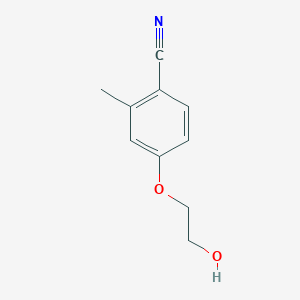
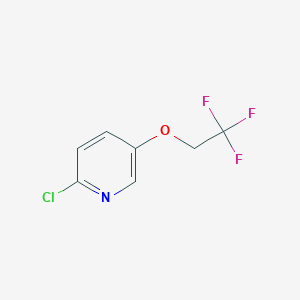
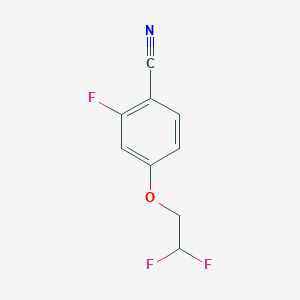
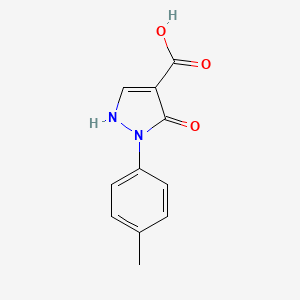
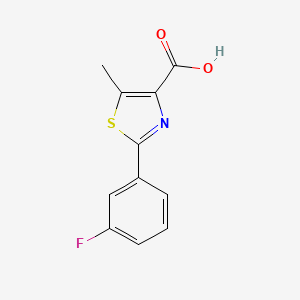
![N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1405977.png)
